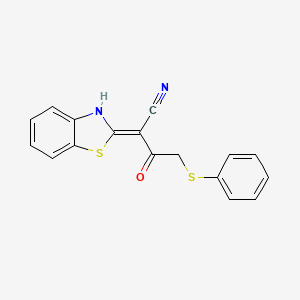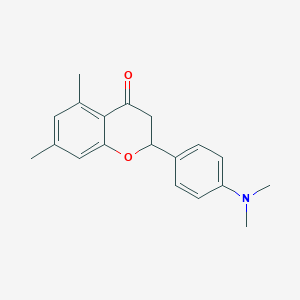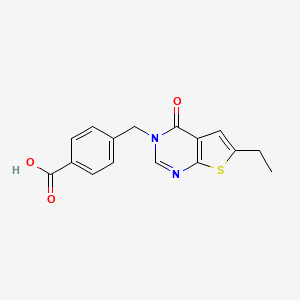
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile is a complex organic compound characterized by its unique structure, which includes a benzothiazole moiety, a phenylsulfanyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable aldehyde to form the benzothiazole core. This is followed by the introduction of the phenylsulfanyl group through a nucleophilic substitution reaction. The nitrile group is then introduced via a cyanation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzothiazole moiety.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases. The benzothiazole moiety is known for its biological activity, making this compound a valuable scaffold for drug development.
Industry: In the materials science industry, this compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The biological activity of (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-3-oxo-4-methylsulfanylbutanenitrile: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-3-oxo-4-ethylsulfanylbutanenitrile: Similar structure but with an ethylsulfanyl group.
Uniqueness: The presence of the phenylsulfanyl group in (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile imparts unique electronic properties, making it distinct from its methylsulfanyl and ethylsulfanyl analogs
Propriétés
IUPAC Name |
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c18-10-13(15(20)11-21-12-6-2-1-3-7-12)17-19-14-8-4-5-9-16(14)22-17/h1-9,19H,11H2/b17-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNESZAOYHKAOMM-LGMDPLHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)C(=C2NC3=CC=CC=C3S2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCC(=O)/C(=C\2/NC3=CC=CC=C3S2)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3,4-DiMe-phenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid](/img/structure/B7746834.png)
![[5-(3,4-Dimethylphenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B7746838.png)
![2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid](/img/structure/B7746840.png)
![Isopropyl 5-methyl-4-oxo-3-(2-oxopropyl)-3,3-d]pyrim idine-6-carboxylate](/img/structure/B7746843.png)
![2-(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide](/img/structure/B7746853.png)
![6-Ethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7746855.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7746866.png)
![5-(4-ethoxyphenyl)-6-methyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7746875.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7746880.png)
![ethyl 4-cyano-5-[[(E)-3-(3,4-diethoxyphenyl)prop-2-enoyl]amino]-3-methylthiophene-2-carboxylate](/img/structure/B7746882.png)
![5-[(E)-(3-benzylsulfanyl-1,2,4-triazol-4-yl)iminomethyl]-2-methoxyphenol](/img/structure/B7746889.png)
![2-[(E)-(3-benzylsulfanyl-1,2,4-triazol-4-yl)iminomethyl]phenol](/img/structure/B7746894.png)
